N,4,6-trimethylpyrimidin-2-amine chemical structure and properties
N,4,6-trimethylpyrimidin-2-amine chemical structure and properties
The following technical guide provides an in-depth analysis of N,4,6-Trimethylpyrimidin-2-amine , designed for researchers and drug development professionals.
CAS Registry Number: 15231-64-8 Chemical Family: Aminopyrimidines / Heterocyclic Building Blocks Version: 2.0 (Scientific Reference)
Chemical Identity & Structural Analysis
Core Architecture
N,4,6-Trimethylpyrimidin-2-amine is a substituted pyrimidine characterized by a high degree of symmetry in the heterocyclic ring (positions 4 and 6), broken only by the N-methyl substitution at the exocyclic amine (position 2).
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Synonyms: 2-(Methylamino)-4,6-dimethylpyrimidine; (4,6-Dimethylpyrimidin-2-yl)methylamine
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SMILES: CNC1=NC(C)=CC(C)=N1
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Molecular Formula: C₇H₁₁N₃
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Molecular Weight: 137.19 g/mol
Physicochemical Profile
The molecule exhibits properties typical of lipophilic aminopyrimidines. The methyl groups at positions 4 and 6 increase lipophilicity (LogP) compared to the parent 2-aminopyrimidine, enhancing membrane permeability—a critical feature for medicinal chemistry scaffolds.
| Property | Value | Context |
| Physical State | Crystalline Solid | White to off-white needles or powder |
| Melting Point | 97–98 °C | Consistent with crystalline purity [1] |
| Boiling Point | ~250 °C (Predicted) | Decomposes at higher temperatures |
| LogP | 1.07 | Moderate lipophilicity; Rule of 5 compliant |
| pKa (Predicted) | 3.8 – 4.2 | Weak base; protonation occurs at ring N1 or N3 |
| Solubility | DMSO, Methanol, CHCl₃ | Low solubility in water (neutral form) |
Tautomeric Equilibrium
While 2-aminopyrimidines can theoretically exist in an imino form, the amino tautomer is thermodynamically dominant due to the retention of aromaticity within the pyrimidine ring.
Figure 1: Tautomeric equilibrium favoring the amino form.
Synthesis & Manufacturing Protocol
Objective: Synthesis of N,4,6-trimethylpyrimidin-2-amine via condensation cyclization. Mechanism: The reaction proceeds through a double nucleophilic attack of the guanidine nitrogens on the carbonyl carbons of acetylacetone (pentane-2,4-dione).
Reagents & Materials[3][4][5][6][7]
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Precursor A: N-Methylguanidine Hydrochloride (CAS 17303-78-9) or Sulfate.
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Precursor B: Acetylacetone (Pentane-2,4-dione) (CAS 123-54-6).
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Base: Sodium Ethoxide (NaOEt) (21% wt in Ethanol) or Potassium Carbonate (K₂CO₃).
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Solvent: Absolute Ethanol.[3]
Step-by-Step Protocol
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Activation: In a round-bottom flask equipped with a reflux condenser, dissolve N-methylguanidine hydrochloride (1.0 eq) in absolute ethanol.
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Basification: Add Sodium Ethoxide solution (1.1 eq) dropwise under stirring. Note: This liberates the free guanidine base.[4] NaCl precipitate may form.[3]
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Condensation: Add Acetylacetone (1.05 eq) slowly to the mixture. The reaction is exothermic.[3]
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Cyclization: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor progress via TLC (Mobile phase: 5% MeOH in DCM).
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Work-up:
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Cool to room temperature.[3]
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Remove solvent under reduced pressure (Rotavap).
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Resuspend residue in water (pH ~8-9).
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Extract with Ethyl Acetate (3x).
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Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from petroleum ether or hexane/ethyl acetate to yield white crystals.
Figure 2: Cyclocondensation pathway for pyrimidine ring formation.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.
Proton NMR (¹H-NMR)
Solvent: CDCl₃, 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 6.35 | Singlet (s) | 1H | Ar-H (C5) | Characteristic pyrimidine aromatic proton. |
| 5.10 | Broad (br) | 1H | -NH - | Exchangeable proton; shift varies with concentration. |
| 3.02 | Doublet (d)* | 3H | N-CH₃ | Couples with NH (J ≈ 5 Hz). Appears as singlet if exchange is fast. |
| 2.28 | Singlet (s) | 6H | C4, C6-CH₃ | Chemically equivalent methyl groups on the ring. |
Mass Spectrometry (LC-MS)
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Ionization: ESI (+)
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Parent Ion [M+H]⁺: 138.2 m/z
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Fragmentation: Loss of methyl groups or ring cleavage may be observed at higher collision energies.
Biological & Pharmacological Relevance[3][8]
Drug Discovery Scaffold
This molecule serves as a "fragment" in Fragment-Based Drug Discovery (FBDD). The 2-aminopyrimidine motif is a privileged structure in kinase inhibitors (e.g., Imatinib, Dasatinib), acting as a hinge-binder where the heterocyclic nitrogens accept hydrogen bonds from the kinase backbone [2].
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Lipophilicity Tuning: The 4,6-dimethyl substitution blocks metabolic oxidation at these positions and increases hydrophobic interaction with the target protein pocket.
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Selectivity: The N-methyl group introduces steric bulk that can induce selectivity by clashing with "gatekeeper" residues in certain kinase active sites.
Metabolite Analog
N,4,6-trimethylpyrimidin-2-amine is structurally analogous to the metabolite of Pyrimethanil (an anilinopyrimidine fungicide). While Pyrimethanil possesses an N-phenyl group, the N-methyl analog is often used in toxicological studies to assess the impact of amine substitution on environmental degradation and metabolic stability.
Safety & Handling (SDS Summary)
Hazard Classification: Irritant (GHS07)
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Handling Protocol:
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Wear nitrile gloves and safety goggles.
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Handle in a fume hood to avoid inhalation of dust.
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.
References
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Dictionary of Food Compounds , 2nd Edition. (2012). N,4,6-Trimethylpyrimidin-2-amine Entry. CRC Press.
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National Institutes of Health (NIH) . (2025). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines. PubMed Central.
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BenchChem . (2025).[3] Protocol for the Synthesis of 2-(Methylamino)-4,6-pyrimidinediol (Analogous Method).
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ChemSynthesis . (2025). 4,5,6-trimethyl-2-pyrimidinamine and Isomers Database.
